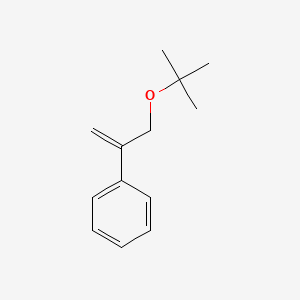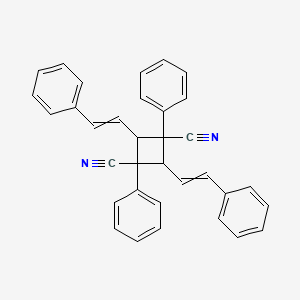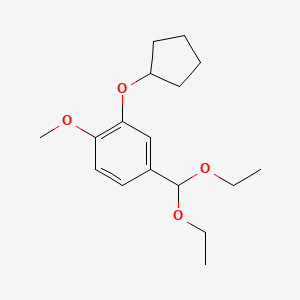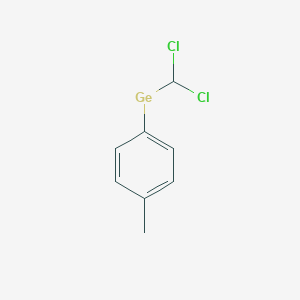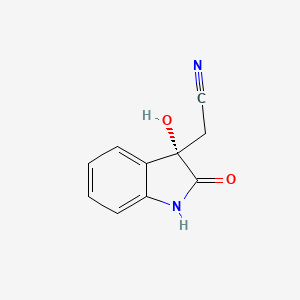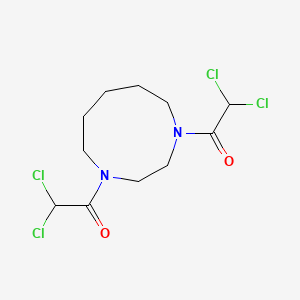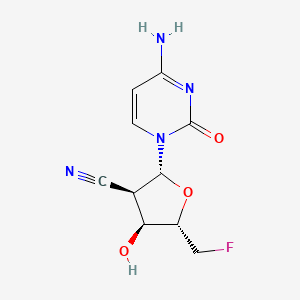
2'-Cyano-2',5'-dideoxy-5'-fluorocytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine is a synthetic nucleoside analog. It is structurally related to cytidine, a naturally occurring nucleoside.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of 2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, where specific groups on the molecule are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe to study nucleoside analogs.
Biology: The compound is employed in studies investigating DNA and RNA interactions, as well as in the development of molecular probes.
Medicine: It has shown promise in the treatment of cancers, particularly those resistant to conventional therapies.
Mecanismo De Acción
The mechanism of action of 2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine involves its incorporation into DNA or RNA, where it interferes with nucleic acid synthesis. This disruption can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication and repair, such as DNA polymerases and methyltransferases .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxy-5-fluorocytidine: Another nucleoside analog with similar applications in cancer treatment.
5-Azacytidine: Used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Decitabine: A cytidine analog used in the treatment of various hematological malignancies.
Uniqueness
2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine is unique due to its specific structural modifications, which confer distinct biological properties. The presence of the cyano group at the 2’ position and the fluorine atom at the 5’ position enhances its stability and efficacy compared to other nucleoside analogs .
Propiedades
Número CAS |
185609-59-0 |
|---|---|
Fórmula molecular |
C10H11FN4O3 |
Peso molecular |
254.22 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2-(4-amino-2-oxopyrimidin-1-yl)-5-(fluoromethyl)-4-hydroxyoxolane-3-carbonitrile |
InChI |
InChI=1S/C10H11FN4O3/c11-3-6-8(16)5(4-12)9(18-6)15-2-1-7(13)14-10(15)17/h1-2,5-6,8-9,16H,3H2,(H2,13,14,17)/t5-,6-,8+,9-/m1/s1 |
Clave InChI |
WUPUJQFFACGSLY-MTSNSDSCSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CF)O)C#N |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CF)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate](/img/structure/B14263036.png)
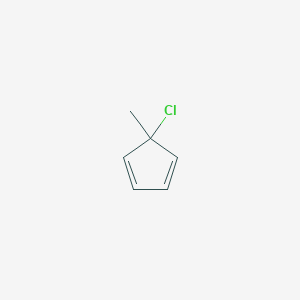


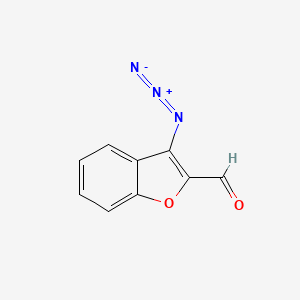
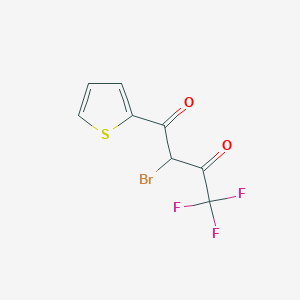
![Dodecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B14263076.png)
